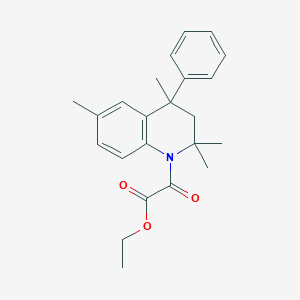
1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tetramethyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl oxoacetate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolineacetic acid, 3,4-dihydro-2,2,4,6-tetramethyl-alpha-oxo-4-phenyl-, ethyl ester would depend on its specific interactions with molecular targets. Typically, quinoline derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl oxo(2,2,4,6-tetramethyl-4-phenylquinolin-1(2H)-yl)acetate: Similar structure but without the dihydro modification.
Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propanoate: Similar structure with a different ester group.
Uniqueness
Ethyl oxo(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is unique due to its specific combination of substituents and the presence of the dihydroquinoline core. This unique structure may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
351223-91-1 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)acetate |
InChI |
InChI=1S/C23H27NO3/c1-6-27-21(26)20(25)24-19-13-12-16(2)14-18(19)23(5,15-22(24,3)4)17-10-8-7-9-11-17/h7-14H,6,15H2,1-5H3 |
InChI Key |
FZXVVCWKDNBOQD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=C(C=C(C=C2)C)C(CC1(C)C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6,8-dichloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429954.png)
![(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429957.png)
![(2Z)-6-bromo-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429958.png)
![(2Z)-2-[(3-bromophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B429960.png)
![5-ethylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429962.png)
![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B429963.png)
![2-(benzylsulfanyl)-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429964.png)
![11-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429966.png)
![4-cyclohexyl-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B429967.png)
![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B429968.png)
![7-Tert-butyl-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B429969.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429971.png)
![2-(butylsulfanyl)-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429972.png)
![3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429973.png)
